molecular formula C19H24N2O4 B11509256 diethyl {[(2,3,5-trimethyl-1H-indol-6-yl)amino]methylidene}propanedioate

diethyl {[(2,3,5-trimethyl-1H-indol-6-yl)amino]methylidene}propanedioate

Cat. No.: B11509256
M. Wt: 344.4 g/mol
InChI Key: MTNZRWGVWGJHPH-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-{[(2,3,5-trimethyl-1H-indol-6-yl)amino]methylidene}propanedioate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diethyl 2-{[(2,3,5-trimethyl-1H-indol-6-yl)amino]methylidene}propanedioate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-{[(2,3,5-trimethyl-1H-indol-6-yl)amino]methylidene}propanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

1,3-Diethyl 2-{[(2,3,5-trimethyl-1H-indol-6-yl)amino]methylidene}propanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-diethyl 2-{[(2,3,5-trimethyl-1H-indol-6-yl)amino]methylidene}propanedioate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    1,3-Diethyl 2-{[(2,3,5-trimethyl-1H-indol-6-yl)amino]methylidene}propanedioate: Known for its unique substitution pattern on the indole ring.

    1,3-Diethyl 2-{[(2,3,4-trimethyl-1H-indol-6-yl)amino]methylidene}propanedioate: Similar structure but with a different substitution pattern.

    1,3-Diethyl 2-{[(2,3,5-trimethyl-1H-indol-7-yl)amino]methylidene}propanedioate: Another similar compound with a different position of the trimethyl groups.

Uniqueness

The uniqueness of 1,3-diethyl 2-{[(2,3,5-trimethyl-1H-indol-6-yl)amino]methylidene}propanedioate lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

IUPAC Name

diethyl 2-[[(2,3,5-trimethyl-1H-indol-6-yl)amino]methylidene]propanedioate

InChI

InChI=1S/C19H24N2O4/c1-6-24-18(22)15(19(23)25-7-2)10-20-16-9-17-14(8-11(16)3)12(4)13(5)21-17/h8-10,20-21H,6-7H2,1-5H3

InChI Key

MTNZRWGVWGJHPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC1=CC2=C(C=C1C)C(=C(N2)C)C)C(=O)OCC

Origin of Product

United States

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